N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide
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Overview
Description
N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a dodecyl chain and a quinoline moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide typically involves the reaction of quinolin-8-ol with dodecylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide linkage. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-2-[(quinolin-8-yl)oxy]acetamide
- N-Undecyl-2-[(quinolin-8-yl)oxy]acetamide
- N-Nonyl-2-[(quinolin-8-yl)oxy]acetamide
Uniqueness
N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide is unique due to its longer dodecyl chain, which enhances its hydrophobic properties and potentially increases its interaction with lipid membranes. This can lead to improved antimicrobial activity compared to its shorter-chain analogs .
Properties
CAS No. |
88350-26-9 |
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Molecular Formula |
C23H34N2O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-dodecyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C23H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-17-24-22(26)19-27-21-16-12-14-20-15-13-18-25-23(20)21/h12-16,18H,2-11,17,19H2,1H3,(H,24,26) |
InChI Key |
ZKWNBFOSJMZAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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